Cdr2.ame(39-44)

Descripción

Cdr2.ame(39-44) refers to a series of pyrrole-imidazole polyamides with structural modifications at the C-terminus, designed to enhance gene regulation efficacy and cellular uptake. These compounds are part of a broader class of synthetic DNA-binding molecules that target specific nucleotide sequences to modulate gene expression . The numbering (39-44) corresponds to six distinct analogs within this series, characterized by oxime linkages and varying functional groups (e.g., fluorine substituents, carboxylate tails). These modifications aim to improve binding affinity, metabolic stability, and biological activity in cell culture models, particularly in prostate cancer (LNCaP) cells .

Key structural features of Cdr2.ame(39-44) include:

- Oxime linkages: Replace traditional amide bonds to reduce metabolic degradation.

- Fluorine-bearing tails: Enhance hydrophobicity and cell membrane permeability.

- Mismatch vs. match designs: "Match" compounds (e.g., 31-33) bind DNA with high specificity, while "mismatch" variants (39-44) exhibit altered binding patterns .

Propiedades

Número CAS |

187826-36-4 |

|---|---|

Fórmula molecular |

C53H70N12O15S2 |

Peso molecular |

1179.3 g/mol |

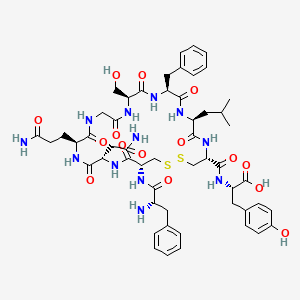

Nombre IUPAC |

(2S)-2-[[(4R,7S,10S,13S,19S,22S,25R)-22-(2-amino-2-oxoethyl)-19-(3-amino-3-oxopropyl)-25-[[(2S)-2-amino-3-phenylpropanoyl]amino]-10-benzyl-13-(hydroxymethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C53H70N12O15S2/c1-28(2)19-35-47(73)65-41(52(78)63-38(53(79)80)22-31-13-15-32(67)16-14-31)27-82-81-26-40(64-45(71)33(54)20-29-9-5-3-6-10-29)51(77)62-37(23-43(56)69)49(75)59-34(17-18-42(55)68)46(72)57-24-44(70)58-39(25-66)50(76)61-36(48(74)60-35)21-30-11-7-4-8-12-30/h3-16,28,33-41,66-67H,17-27,54H2,1-2H3,(H2,55,68)(H2,56,69)(H,57,72)(H,58,70)(H,59,75)(H,60,74)(H,61,76)(H,62,77)(H,63,78)(H,64,71)(H,65,73)(H,79,80)/t33-,34-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |

Clave InChI |

JBOCLVKPAPDZIX-JBRKIFEHSA-N |

SMILES isomérico |

CC(C)C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CO)CCC(=O)N)CC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O |

SMILES canónico |

CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CO)CCC(=O)N)CC(=O)N)NC(=O)C(CC3=CC=CC=C3)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Cdr2.ame(39-44) implica el uso de técnicas de síntesis de péptidos en fase sólida (SPPS). El proceso comienza con la unión del primer aminoácido a una resina sólida, seguido de la adición secuencial de aminoácidos protegidos. Cada aminoácido se acopla a la cadena peptídica en crecimiento utilizando reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) e hidroxibenzotriazol (HOBt). Una vez que la cadena peptídica está completamente ensamblada, se escinde de la resina y se desprotege para producir el producto final .

Métodos de producción industrial

La producción industrial de Cdr2.ame(39-44) sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y la consistencia. El uso de cromatografía líquida de alta resolución (HPLC) asegura la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Cdr2.ame(39-44) principalmente experimenta interacciones de unión en lugar de reacciones químicas tradicionales. Está diseñado para interactuar con proteínas específicas, como gp120, a través de interacciones no covalentes como enlaces de hidrógeno, interacciones hidrofóbicas y fuerzas de van der Waals .

Reactivos y condiciones comunes

La síntesis de Cdr2.ame(39-44) implica reactivos como DIC, HOBt y varios aminoácidos protegidos. Las condiciones de reacción generalmente incluyen disolventes anhidros, temperaturas controladas y atmósferas inertes para evitar reacciones secundarias .

Principales productos formados

El principal producto formado a partir de la síntesis de Cdr2.ame(39-44) es el propio péptido. No hay subproductos significativos, ya que la síntesis está diseñada para ser altamente específica y eficiente .

Aplicaciones Científicas De Investigación

Cdr2.ame(39-44) tiene varias aplicaciones en investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la síntesis de péptidos e interacciones de proteínas.

Mecanismo De Acción

Cdr2.ame(39-44) ejerce sus efectos uniéndose a regiones específicas de las proteínas diana, como gp120. Esta unión inhibe la interacción entre gp120 y CD4, evitando así la entrada del VIH en los linfocitos T. Los objetivos moleculares involucrados incluyen el receptor CD4 y la proteína gp120 del VIH .

Comparación Con Compuestos Similares

Structural and Functional Differences

Cdr2.ame(39-44) analogs are compared below with earlier-generation polyamides (e.g., amide-linked triamine IPA parent compound 28) and oxime-linked match compounds (31-33).

Key Findings

Oxime Linkages Improve Potency :

Oxime-linked match compounds (31-33) exhibit ≥10-fold greater activity than amide-linked parent compound 28, as shown by shifted IC50 curves . For example, compound 33 (IC50 = 0.4 μM) is ~4x more potent than 31 (1.7 μM).

Fluorine Substituents Enhance Efficacy: Fluorine-bearing mismatch analogs (43-44) show stronger growth inhibition than non-fluorinated mismatch compound 42, though their effects remain inferior to match designs .

Mismatch vs. Match Specificity :

Mismatch compounds (39-44) generally exhibit weaker activity due to altered DNA-binding specificity. For instance, compounds 39-41 caused negligible growth inhibition, underscoring the importance of sequence-specific targeting .

Mechanistic Insights

- Gene Expression Modulation : Quantitative RT-PCR revealed that oxime-linked compounds (e.g., 31, 33) suppress oncogene expression more effectively than amide-linked analogs, correlating with their lower IC50 values .

- Metabolic Stability : Oxime linkages resist enzymatic cleavage, prolonging intracellular retention and activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.